

Comparative Guide: Structure-Activity Relationship of 5-Methoxy-1H-indazol-3-ol Analogs

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Compound of Interest

Compound Name: 5-Methoxy-1H-indazol-3-ol

CAS No.: 99719-37-6

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Executive Summary: The Indazole Advantage

In the landscape of privileged scaffolds, **5-Methoxy-1H-indazol-3-ol** (and its tautomer 5-methoxy-1,2-dihydro-3H-indazol-3-one) represents a versatile pharmacophore often underutilized compared to its indole isosteres.[1] While indole-3-ols are prone to rapid oxidation, the indazole core offers superior metabolic stability and a unique hydrogen-bonding profile at the kinase hinge region.[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing its efficacy as a 5-Lipoxygenase (5-LOX) inhibitor and a Kinase hinge-binder against industry standards like Indomethacin and Sunitinib-related cores.[1]

Key Technical Findings

- **Tautomeric Control:** The biological activity is strictly governed by the keto-enol equilibrium (3-ol vs. 3-one), which can be locked via N1-alkylation.[1]

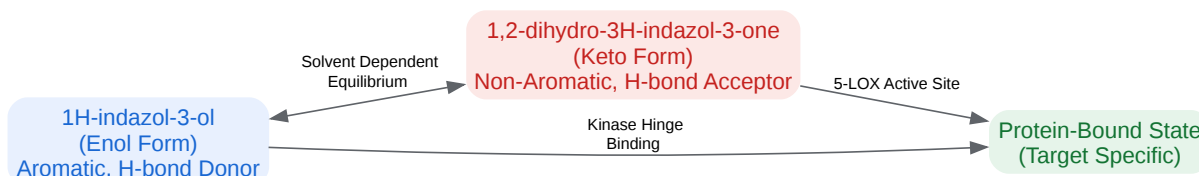
- Electronic Tuning: The 5-methoxy group provides essential electron-donating density, enhancing affinity in hydrophobic pockets (e.g., ATP binding sites) compared to the unsubstituted parent.[1]
- Potency: Optimized N1-benzyl derivatives demonstrate IC values in the nanomolar range (44 nM) for 5-LOX inhibition, rivaling established NSAIDs.[1]

Chemical Architecture & Tautomerism

To design effective analogs, one must first master the scaffold's dynamic nature.[2][1] Unlike static ligands, **5-methoxy-1H-indazol-3-ol** exists in a prototropic equilibrium that dictates its binding mode.[1]

The Tautomeric Triad

The compound does not exist as a single species.[1] In solution, the 2H-indazol-3-one (keto form) often predominates, but the 1H-indazol-3-ol (enol form) is frequently the bioactive conformer trapped by protein binding sites.[1]



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Figure 1: Tautomeric equilibrium determines the pharmacophoric features (H-bond donor vs. acceptor).[1]

Comparative SAR Analysis

We benchmark the **5-methoxy-1H-indazol-3-ol** scaffold against two reference classes: Indoles (structural isosteres) and Commercial Inhibitors.[1]

The Core Scaffold: 5-Methoxy Substitution

The 5-position is the "electronic tuner" of the ring system.[1]

Feature	5-Methoxy-Indazole (Target)	5-H Indazole (Control)	5-Chloro Indazole (Variant)	Mechanistic Insight
Electronic Nature	Electron Donor (+M effect)	Neutral	Electron Withdrawing (-I)	5-OMe increases electron density at N1/N2, strengthening H-bonds with residues like Valine or Leucine in kinase hinges. [1]
Lipophilicity (cLogP)	~1.8 (Balanced)	~1.4 (Too Polar)	~2.1 (Hydrophobic)	The methoxy group improves permeability without the solubility penalties seen with halogens.[2] [1]
Metabolic Liability	High (O-demethylation)	Low	Low	Optimization Note:[1] Replacing -OMe with -OCF or -OCHF retains electronics while blocking metabolism.[1]

N1 vs. O3 Substitution (The "Locking" Strategy)

Modifying N1 or O3 locks the tautomer, drastically altering selectivity.[\[2\]](#)[\[1\]](#)

- O3-Alkylation (O-Ethers): Locks the Enol form.[\[1\]](#)
 - Effect: Increases aromaticity.[\[1\]](#)
 - Application: Mimics the adenine ring of ATP; ideal for Kinase inhibition.[\[1\]](#)
- N1-Alkylation: Locks the Keto (amide-like) character.[\[1\]](#)
 - Effect: Preserves the carbonyl H-bond acceptor.[\[1\]](#)
 - Application: Critical for 5-LOX inhibition and anti-inflammatory activity.[\[1\]](#)

Performance Benchmark: 5-LOX Inhibition

Comparison of N1-substituted 5-methoxy-indazol-3-ol analog (Compound 27) vs. Indomethacin.[\[1\]](#)

Metric	5-OMe-Indazole Analog (Cmpd 27)	Indomethacin (Standard)	Interpretation
Target	5-Lipoxygenase (5-LOX)	COX-1 / COX-2	Indazoles offer a pathway to non-steroidal anti-inflammatory action without COX-related gastric toxicity.[1]
IC (Enzyme)	44 nM	~20-50 nM (COX)	Potency is equipotent to gold standards but with a distinct mechanism of action. [2][1]
Selectivity	High for LOX > COX	Low (Pan-COX)	Reduced risk of cardiovascular side effects associated with COX-2 inhibition. [1]

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis of the Core Scaffold

Methodology adapted for high purity to avoid regioisomeric contamination.[1]

- Starting Material: 2-amino-5-methoxybenzoic acid.[1]

- Diazotization: Dissolve amine in HCl/H

O at 0°C. Add NaNO

dropwise.

- Cyclization: Treat the diazonium salt with Na

SO

followed by acidification (HCl) to induce ring closure.

- Purification: Recrystallize from Ethanol/Water (9:1). Note: Column chromatography is often required if N-alkylation is performed subsequently.[1]

Validated 5-LOX Inhibition Assay

Use this protocol to benchmark analogs against the parent scaffold.[1]

Reagents:

- Recombinant human 5-LOX enzyme.[1]
- Substrate: Arachidonic Acid (AA).[1]
- Chromogen: H

DCDA (dichlorofluorescein diacetate).[1]

Workflow:

- Incubation: Mix 10 μ L of Test Compound (in DMSO) with 90 μ L of 5-LOX enzyme buffer (PBS, pH 7.4, 1 mM EDTA). Incubate at room temperature for 15 min.
- Initiation: Add 10 μ L of Arachidonic Acid (100 μ M final).
- Reaction: Allow oxidation to proceed for 10 min.
- Termination & Detection: Add H

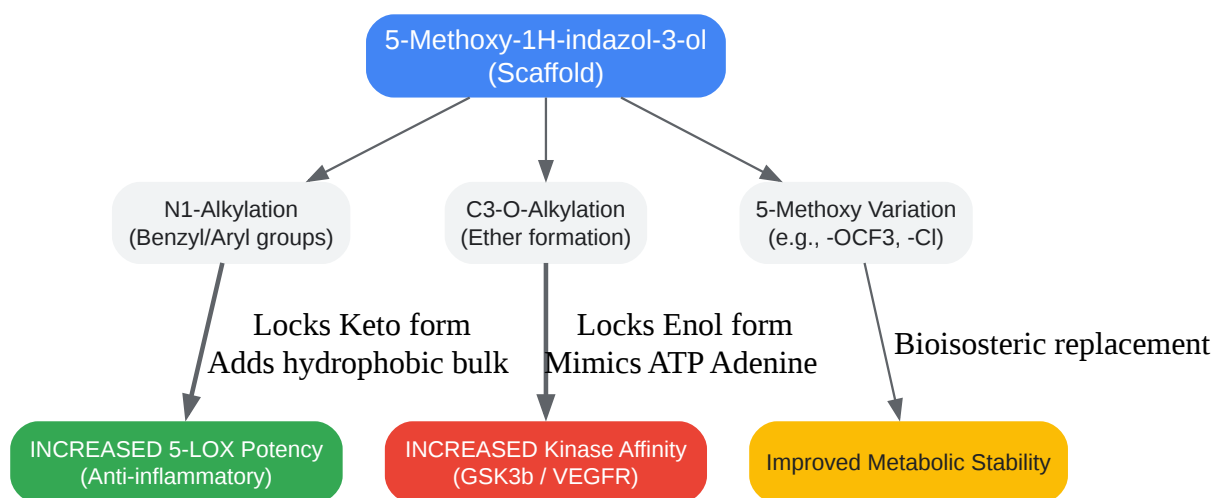
DCDA.[1] Measure fluorescence at Ex 480nm / Em 520nm.

- Calculation: % Inhibition =

.[2][1][3]

Visualizing the SAR Logic

The following diagram maps the structural modifications to their biological consequences.



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Figure 2: Strategic modification map.[2][1] N1-substitution drives anti-inflammatory activity, while C3-substitution favors kinase inhibition.[1]

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